BenchChemオンラインストアへようこそ!

R-DesmethylDoxylamine

Pharmaceutical impurity profiling Pharmacopoeial reference standards Regulatory compliance

Selecting the correct reference standard is a critical GMP/GLP compliance decision. This (R)-enantiomer of N-desmethyl doxylamine is the only compound that meets the stringent traceability requirements of the European Pharmacopoeia (EP) for impurity profiling of Doxylamine API. Unlike achiral or racemic substitutes which co-elute, this chirally-resolved standard ensures unambiguous peak assignment for accurate quantification under regulatory inspection, making it analytically irreplaceable for method validation (AMV) and batch release testing.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
Cat. No. B13419741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-DesmethylDoxylamine
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2
InChIInChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3/t16-/m1/s1
InChIKeyOKKTWMJPOLLMMV-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-DesmethylDoxylamine: Pharmacopoeial Reference Standard for Doxylamine Impurity Control and Chiral Metabolite Tracing


R-DesmethylDoxylamine (CAS 437999-65-0, C₁₆H₂₀N₂O; MW 256.34) is the (R)-enantiomer of N-desmethyl doxylamine, the principal N-demethylated metabolite of the first-generation ethanolamine-class H₁ antihistamine doxylamine . Doxylamine is administered as a racemic mixture (ATC R06AA09) and undergoes hepatic N-demethylation primarily via CYP2D6, CYP1A2, and CYP2C9, yielding both (R)- and (S)-desmethyl doxylamine enantiomers [1]. The (R)-enantiomer is formally designated Doxylamine EP Impurity C in the European Pharmacopoeia and is a fully characterized reference standard used for analytical method development, method validation (AMV), and quality control (QC) applications in doxylamine active pharmaceutical ingredient (API) and finished dosage form manufacturing . In rhesus monkey, N-desmethyldoxylamine constitutes approximately 20% of the urinary metabolic profile following oral doxylamine administration, representing a major metabolic fraction second only to side-chain cleavage products (31%) and exceeding both the parent compound (4%) and the didesmethyl metabolite (17%) [2]. This compound is exclusively intended for laboratory research use and is not for human therapeutic application.

Why Achiral or Racemic N-Desmethyl Doxylamine Cannot Substitute for R-DesmethylDoxylamine in Regulated Pharmaceutical Analysis


Procurement of a generic, achiral, or racemic desmethyl doxylamine reference material in place of the chirally resolved (R)-enantiomer introduces unacceptable risk into regulatory-quality analytical workflows for three evidence-supported reasons. First, the European Pharmacopoeia explicitly identifies the desmethyl impurity as Impurity C and requires enantiomerically specific reference standards for method validation and QC release testing; a racemic or unspecified stereoisomer fails to meet pharmacopoeial traceability requirements [1]. Second, doxylamine chiral separation studies using validated UFLC-DAD methods on cellulose Tris(4-chloro,3-methylphenylcarbamate) columns have demonstrated that (d)- and (l)-doxylamine enantiomers exhibit distinct chromatographic retention times, requiring enantiomerically pure reference standards to unambiguously assign peak identity in impurity profiling [2]. Third, the metabolic N-demethylation of racemic doxylamine by CYP2D6—an enzyme with well-characterized genetic polymorphism—produces (R)- and (S)-desmethyl doxylamine in potentially non-racemic proportions that depend on the stereoselectivity of the catalyzing CYP isoform; using a racemic metabolite standard can therefore distort quantitative impurity determinations in biological matrices or stability-indicating assays [3]. Together, these factors make the (R)-enantiomer analytically irreplaceable for any laboratory operating under GMP, GLP, or pharmacopoeial compliance frameworks.

R-DesmethylDoxylamine: Quantitative Differential Evidence Against Closest Analogs for Scientific Selection


Pharmacopoeial Identity: R-DesmethylDoxylamine as EP Impurity C vs. Racemic Desmethyl Doxylamine

R-DesmethylDoxylamine is the enantiomerically resolved (R)-stereoisomer designated as Doxylamine EP Impurity C. In contrast, racemic desmethyl doxylamine (CAS 1221-70-1) lacks this specific pharmacopoeial designation. The European Pharmacopoeia monograph for Doxylamine Succinate requires impurity profiling against Impurity C as a named, identified impurity, and regulatory submissions (ANDAs, DMFs) demand use of a characterized reference standard with established traceability to the EP or USP standard [1]. The (R)-enantiomer reference standard supplied by Axios Research is fully characterized and compliant with regulatory guidelines, enabling direct traceability, whereas generic racemic desmethyl doxylamine cannot fulfill this regulatory function without additional chiral resolution and characterization .

Pharmaceutical impurity profiling Pharmacopoeial reference standards Regulatory compliance

Metabolic Abundance in Vivo: N-Desmethyldoxylamine vs. Parent Doxylamine and Didesmethyl Metabolite in Primate Model

In the rhesus monkey model following oral administration of ¹⁴C-labeled doxylamine succinate (13 mg/kg), N-desmethyldoxylamine (peak 5) accounted for 20% of the cumulative 48-hour urinary radiolabeled dose. This represents a 5-fold greater abundance than unchanged parent doxylamine (peak 4b: 4% of dose) and is 1.18-fold higher than N,N-didesmethyldoxylamine (peak 4a: 17% of dose) [1]. The plasma Cmax of N-desmethyldoxylamine reached 790 ng/mL at 2 hours post-dose, compared with 930 ng/mL for doxylamine (at 2 hours) and 430 ng/mL for the didesmethyl metabolite (at 4 hours). The plasma metabolic profile mirrored the urinary profile except for the absence of doxylamine-N-oxide, confirming that N-desmethyldoxylamine is a quantitatively major circulating metabolite [1]. This metabolic abundance establishes N-desmethyl doxylamine—and by extension its chiral (R)-enantiomer—as the predominant drug-related material requiring accurate quantification in pharmacokinetic, toxicokinetic, and bioequivalence studies.

Drug metabolism Pharmacokinetics Metabolite profiling

Chiral Discrimination Requirement: Enantiomer-Specific Chromatographic Resolution vs. Racemic Doxylamine or Racemic Metabolite

A validated chiral UFLC-DAD method for separating (d)- and (l)-doxylamine enantiomers in rat plasma achieved baseline resolution on a cellulose Tris(4-chloro,3-methylphenylcarbamate) column with a mobile phase of 20 mM ammonium bicarbonate buffer–acetonitrile (65:35 v/v) containing 0.15% diethylamine, at 1.0 mL/min flow rate with detection at 220 nm [1]. Linear calibration was demonstrated over 100–1,400 ng/mL in plasma for both enantiomers (R² ≥ 0.995), with mean extraction recoveries of 94.5–104.7% and precision (RSD%) ≤10% for both intra-day and inter-day measurements [1]. Critically, unambiguous peak identification required injection of the pure (d)-enantiomer as a reference standard; without an enantiomerically pure standard, peak assignment is ambiguous [1]. This analytical requirement means that laboratories performing chiral pharmacokinetic studies of doxylamine must procure the individual (R)-enantiomer of desmethyl doxylamine as a reference standard—racemic material cannot provide the necessary chromatographic specificity for peak identification or enantiomeric excess determination.

Chiral chromatography Enantiomeric separation Analytical method validation

Human Metabolic Pathway Confirmation: N-Desmethyldoxylamine as a Major Urinary Metabolite vs. Other Doxylamine-Derived Species

In a comprehensive human urinary metabolite profiling study using GC-MS analysis of derivatized urine extracts from subjects receiving oral doxylamine succinate, N-desmethyldoxylamine was unequivocally identified as one of the major free (unconjugated) urinary metabolites, alongside doxylamine carboxylic acid, desaminohydroxydoxylamine, and N,N-didesmethyldoxylamine [1]. Additionally, both N-acetyl conjugates of N-desmethyl and N,N-didesmethyldoxylamine, as well as N-desmethyldoxylamine N-glucuronide (a phase II conjugate), were detected, confirming that N-desmethyl doxylamine undergoes further conjugation and acetylation in humans [1]. This complex metabolite profile—spanning free, acetylated, and glucuronidated forms—means that accurate quantification of doxylamine metabolite exposure in human studies requires an authentic reference standard of N-desmethyl doxylamine (and ideally its individual enantiomers) to serve as the primary calibrator for all downstream conjugated species.

Human drug metabolism Phase I metabolism Urinary metabolite profiling

CYP2D6-Dependent Formation: Implications of Genetic Polymorphism on (R)- vs. (S)-Desmethyl Doxylamine Production Ratio

Doxylamine N-demethylation is catalyzed primarily by CYP2D6, with additional contributions from CYP1A2 and CYP2C9 [1]. CYP2D6 is subject to well-characterized genetic polymorphism: approximately 7–10% of Caucasians are poor metabolizers (PMs) carrying two non-functional alleles, while 1–2% are ultra-rapid metabolizers (UMs) with gene duplication [2]. Because the N-demethylation of racemic doxylamine introduces a chiral center, the relative formation rates of (R)- versus (S)-desmethyl doxylamine may differ depending on CYP2D6 phenotype and the stereoselectivity of the CYP2D6 active site toward the (d)- and (l)-doxylamine substrates. Although direct enantiomer-specific formation rate data for doxylamine N-demethylation are not published, this class-level inference is supported by the well-established phenomenon of CYP2D6 stereoselective metabolism observed with numerous other racemic amine substrates [2]. Consequently, (R)-desmethyl doxylamine reference material is essential for any study investigating the impact of CYP2D6 genotype on doxylamine metabolism and metabolic ratio.

Pharmacogenomics CYP2D6 polymorphism Stereoselective metabolism

Structural Authentication by Mass Spectrometry: TSP/MS/MS Characterization of N-Desmethyldoxylamine vs. Other Doxylamine Metabolites

Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS) have been employed to characterize doxylamine metabolites including N-desmethyldoxylamine, doxylamine N-oxide, and ring-hydroxylated N-desmethyldoxylamine [1]. TSP/MS analysis of synthetic N-desmethyldoxylamine standard provided a characteristic (M+H)⁺ ion and diagnostic MS/MS fragment ions that distinguish it from the N-oxide metabolite (different mass shift) and the didesmethyl metabolite (Δ 14 Da mass difference corresponding to one additional demethylation) [1]. The availability of a characterized, high-purity (R)-desmethyl doxylamine reference standard enables laboratories to generate these compound-specific mass spectral libraries for unequivocal metabolite identification in biological matrices. Without an authenticated standard, MS-based identification of N-desmethyl doxylamine in complex biological samples relies on tentative spectral matching, which introduces a risk of false-positive or false-negative assignment.

Mass spectrometry Metabolite identification Structural elucidation

Optimal Use Cases for R-DesmethylDoxylamine Reference Standard in Pharmaceutical R&D and QC


GMP Quality Control Release Testing of Doxylamine Succinate API and Finished Dosage Forms

QC laboratories performing batch release testing of doxylamine succinate API or formulated products (tablets, capsules, oral solutions) must quantify Impurity C (desmethyl doxylamine) using a validated HPLC or UPLC method. The (R)-enantiomer reference standard provides the necessary chromatographic identity confirmation and enables accurate calibration for impurity quantification per EP/USP monograph specifications. Without this enantiomerically defined standard, QC data are not defensible during regulatory inspection .

Chiral Pharmacokinetic and Bioequivalence Studies of Doxylamine Formulations

Contract research organizations (CROs) and pharmaceutical development teams conducting stereoselective pharmacokinetic studies of doxylamine require (R)-desmethyl doxylamine as an authentic reference standard for chiral LC-MS/MS method development. The validated UFLC-DAD methodology demonstrates that individual enantiomeric standards are indispensable for unambiguous peak assignment in chiral chromatographic systems [1]. This is particularly critical for ANDA submissions where bioequivalence must be demonstrated for the parent drug and, in some cases, major metabolites.

Drug-Drug Interaction and Pharmacogenetic Studies Involving CYP2D6

Research groups investigating the impact of CYP2D6 genetic polymorphism or co-administered CYP2D6 inhibitors (e.g., fluoxetine, paroxetine, bupropion) on doxylamine metabolism require (R)-desmethyl doxylamine reference material to quantify enantiomer-specific metabolite formation. Given that CYP2D6 PMs may exhibit altered doxylamine clearance and potentially altered (R)/(S) metabolite ratios, enantiomerically pure standards are critical to generate interpretable pharmacogenetic data [2].

Metabolites in Safety Testing (MIST) and Toxicokinetic Studies

For regulatory toxicology programs where N-desmethyl doxylamine has been identified as a major circulating metabolite (≥10% of total drug-related exposure), the FDA MIST guidance (per ICH M3(R2)) may require separate safety assessment of this metabolite. The (R)-desmethyl doxylamine reference standard enables development and validation of the sensitive, specific LC-MS/MS assays needed for quantitative toxicokinetic profiling in preclinical species, supporting the safety package for IND and NDA submissions [3].

Quote Request

Request a Quote for R-DesmethylDoxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.